molecular formula C9H10N2O5S B1316047 N-(Allyloxy)-2-nitrobenzenesulfonamide CAS No. 359442-67-4

N-(Allyloxy)-2-nitrobenzenesulfonamide

Cat. No. B1316047
CAS RN: 359442-67-4
M. Wt: 258.25 g/mol
InChI Key: LCFNIMWVJDLNSM-UHFFFAOYSA-N
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Description

N-(Allyloxy)-2-nitrobenzenesulfonamide (ANBS) is a sulfonamide compound that has been studied for its potential applications in scientific research. This compound is of interest due to its relatively low toxicity and its ability to form strong covalent bonds with other molecules. ANBS has a wide range of potential uses, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a drug delivery agent.

Scientific Research Applications

Synthesis of Aniline Derivatives

N-(Allyloxy)-2-nitrobenzenesulfonamide: serves as a precursor in the synthesis of aniline derivatives, which are crucial in pharmaceuticals and the dye industry . The compound undergoes a series of reactions including nitration, bromination, allylation, and reduction to produce 3-allyl-2-(allyloxy)-5-bromoaniline , a functionalized aniline derivative .

Advanced Catalysis

In the field of catalysis, N-(Allyloxy)-2-nitrobenzenesulfonamide can be utilized to develop catalysts with enhanced selectivity and reactivity. These catalysts can be applied in various organic transformations, potentially improving the yield and efficiency of chemical processes .

Drug Delivery Systems

The compound’s structure allows for the development of novel drug delivery systems. By attaching therapeutic agents to N-(Allyloxy)-2-nitrobenzenesulfonamide , researchers can create targeted delivery mechanisms that release drugs at specific sites within the body .

Biomedical Applications

Its unique properties make N-(Allyloxy)-2-nitrobenzenesulfonamide suitable for biomedical applications, such as imaging and diagnostics. The compound could be modified to serve as a contrast agent or a diagnostic marker .

Environmental Remediation

N-(Allyloxy)-2-nitrobenzenesulfonamide: may be used in environmental remediation techniques. Its chemical structure could be tailored to bind with pollutants, aiding in the cleanup of contaminated sites .

Wastewater Treatment

In wastewater treatment, the compound could be employed to remove harmful substances from water. Its ability to interact with various chemicals makes it a potential candidate for treating industrial effluents .

Chemical Biology Research

The compound is also significant in chemical biology, where it can be used for the synthesis of peptides/proteins, chemical labeling of proteins of interest, structural analysis, and functional manipulation of RNA .

Material Science

Lastly, N-(Allyloxy)-2-nitrobenzenesulfonamide can contribute to material science by being part of the synthesis of new materials with desirable properties such as increased strength, flexibility, or electrical conductivity .

properties

IUPAC Name

2-nitro-N-prop-2-enoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5S/c1-2-7-16-10-17(14,15)9-6-4-3-5-8(9)11(12)13/h2-6,10H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFNIMWVJDLNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCONS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573344
Record name 2-Nitro-N-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Allyloxy)-2-nitrobenzenesulfonamide

CAS RN

359442-67-4
Record name 2-Nitro-N-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of O-allylhydroxylamine hydrochloride (147.05 g, 1341.59 mmol) in DCM (2.5 L) at 0° C., pyridine (318 mL, 3948 mmol) was added followed by the addition of 2-nitrobenzene-1-sulfonyl chloride (250 g, 1128.05 mmol) portionwise as a solid. The reaction mixture was then stirred at the same temperature for 1 h. Completion of the reaction was monitored by TLC. The reaction mixture was quenched with 1.5 N HCl (1 L). The organic layer was separated, washed with water (250 mL), brine (250 mL), dried over anhydrous Na2SO4, filtered and concentrated under vacuum to yield the residue. The crude was purified by crystallization using EtOAc:petroleum ether (1:3) (800 mL) and afforded 202 g of the title compound as a light brown solid. The mother liquor was concentrated and purified by silica gel column chromatography (mesh 60-120) using petroleum ether:EtOAc (7:3) to yield another 19.1 g of the title compound as a yellow solid. The total yield is 76%.
Quantity
147.05 g
Type
reactant
Reaction Step One
Quantity
318 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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